Chloromethyldimethylisopropoxysilane
Overview
Description
Chloromethyldimethylisopropoxysilane is an organosilicon compound with the molecular formula C6H15ClOSi. It is a colorless to light yellow clear liquid with a molecular weight of 166.72 g/mol . This compound is known for its reactivity and versatility in various chemical processes.
Mechanism of Action
Target of Action
Chloromethyldimethylisopropoxysilane, also known as (Chloromethyl)(isopropoxy)dimethylsilane or (Chloromethyl)isopropoxydimethylsilane, is a type of organosilicon compound
Mode of Action
It is known that organosilicon compounds often interact with their targets through the silicon atom, which can form bonds with a variety of other atoms .
Biochemical Pathways
Organosilicon compounds can participate in a wide range of chemical reactions, and their effects on biochemical pathways can be diverse .
Preparation Methods
Chloromethyldimethylisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with isopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Chloromethyldimethylisopropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, strong acids, and bases. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
Chloromethyldimethylisopropoxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of silicone-based materials and coatings.
Comparison with Similar Compounds
Chloromethyldimethylisopropoxysilane can be compared with other similar organosilicon compounds such as:
- Chlorodimethylsilane
- Chlorotrimethylsilane
- Chloromethyltrimethylsilane
These compounds share similar reactivity patterns but differ in their specific applications and the stability of the products formed. This compound is unique due to its ability to form stable bonds with a wide range of nucleophiles, making it highly versatile in various chemical processes .
Properties
IUPAC Name |
chloromethyl-dimethyl-propan-2-yloxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFCAKXPLOYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295607 | |
Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-11-4 | |
Record name | 18171-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Chloromethyl)dimethylisopropoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (Chloromethyl)isopropoxydimethylsilane used for in the context of the research provided?
A1: (Chloromethyl)isopropoxydimethylsilane is used as a starting material to synthesize a closely related Grignard reagent, (chloromethyl)isopropoxydimethylsilane. This Grignard reagent, in turn, acts as a nucleophilic hydroxymethylating agent for organic halides [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.